N-(5-acetylfuran-2-yl)acetamide

Description

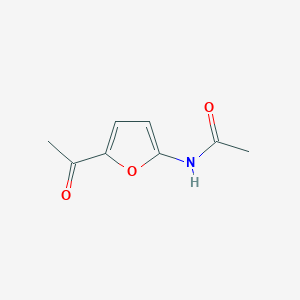

N-(5-Acetylfuran-2-yl)acetamide is a synthetic acetamide derivative featuring a furan ring substituted with an acetyl group at the 5-position and an acetamide moiety at the 2-position. The compound’s structure combines the aromaticity of the furan ring with the electron-withdrawing acetyl group, which may influence its physicochemical properties (e.g., solubility, crystallinity) and biological interactions.

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

N-(5-acetylfuran-2-yl)acetamide |

InChI |

InChI=1S/C8H9NO3/c1-5(10)7-3-4-8(12-7)9-6(2)11/h3-4H,1-2H3,(H,9,11) |

InChI Key |

UEHKUYKQPAYNNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(O1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetylfuran-2-yl)acetamide typically involves the acetylation of furan derivatives. One common method is the reaction of 5-acetylfuran with acetic anhydride in the presence of a catalyst such as sulfuric acid . Another approach involves the nitration of 2-acetylfuran followed by reduction and subsequent acetylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetylfuran-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form carbonyl-containing derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as nitric acid and acetic anhydride are commonly used.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be employed.

Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.

Major Products Formed

Oxidation: Carbonyl-containing furan derivatives.

Reduction: Amino-furan derivatives.

Substitution: Substituted furan derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(5-acetylfuran-2-yl)acetamide exhibits notable antimicrobial activity. In studies, it has been effective against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus and methicillin-resistant strains (MRSA).

- Gram-negative bacteria : Moderate effectiveness against Escherichia coli.

- Fungi : Activity against Candida albicans has also been observed.

The proposed mechanism involves the formation of covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or disrupting protein functions .

Cytotoxicity Studies

The compound has shown significant cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent. Various derivatives of this compound have been evaluated for their cytotoxic properties, highlighting its role in cancer research .

Industrial Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in:

- Pharmaceutical Development : Its ability to interact with specific biological targets makes it a candidate for drug development.

- Material Science : The compound can be utilized in producing polymers and coatings with desired properties due to its chemical structure.

Case Study 1: Antibacterial Testing

A quantitative structure-activity relationship (QSAR) analysis was conducted to evaluate the antibacterial potential of this compound alongside other chloroacetamides. The study confirmed that variations in substituents influenced efficacy against different bacterial strains, reinforcing its potential as an antibacterial agent.

Case Study 2: Cytotoxicity Evaluation

In another study focusing on cytotoxic effects, various derivatives of chloroacetamides were tested against cancer cell lines. The results indicated significant cytotoxicity for this compound, suggesting further exploration for anticancer applications .

Mechanism of Action

The mechanism of action of N-(5-acetylfuran-2-yl)acetamide involves its interaction with molecular targets in biological systems. The acetyl and acetamide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways . The furan ring may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(5-acetylfuran-2-yl)acetamide with structurally related acetamide derivatives, focusing on substituent effects, heterocyclic systems, and pharmacological activities.

Structural and Substituent Effects

Key Observations:

- Electron-withdrawing groups (e.g., acetyl, nitro) improve biological activity by enhancing electrophilicity and binding to target enzymes .

- Methyl or phenyl substituents may reduce solubility but increase lipophilicity, affecting bioavailability .

Heterocyclic Systems and Pharmacological Activities

Key Observations:

- Furan derivatives are versatile scaffolds for antimicrobial agents, while benzofuran analogs show promise in CNS disorders due to improved blood-brain barrier penetration .

- Thiadiazole and benzothiazole systems exhibit cytotoxicity via distinct mechanisms, highlighting the role of heterocycle choice in target specificity .

Biological Activity

N-(5-acetylfuran-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with an acetyl group and an acetamide moiety. This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Proteus mirabilis | 10 | 10 |

The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways, although further studies are required to elucidate the precise mechanisms involved.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's efficacy was assessed using various assays, including MTT and flow cytometry.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction |

| HeLa | 25 | Cell cycle arrest |

The induction of apoptosis is believed to be mediated through the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptotic pathways .

Case Studies

- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that this compound could serve as a potential alternative or adjunctive therapy for resistant bacterial strains.

- Cancer Cell Line Analysis : A study involving various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies indicated that it could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The acetyl and acetamide groups facilitate hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Apoptotic Pathway Activation : It appears to activate intrinsic apoptotic pathways through mitochondrial disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.